2(5H)-Furanone 2(5H)-Furanone But-2-en-4-olide is a butenolide. It is a tautomer of a but-3-en-4-olide.
2(5H)-Furanone is a natural product found in Camellia sinensis, Fusarium graminearum, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 497-23-4
VCID: VC21122508
InChI: InChI=1S/C4H4O2/c5-4-2-1-3-6-4/h1-2H,3H2
SMILES: C1C=CC(=O)O1
Molecular Formula: C4H4O2
Molecular Weight: 84.07 g/mol

2(5H)-Furanone

CAS No.: 497-23-4

Cat. No.: VC21122508

Molecular Formula: C4H4O2

Molecular Weight: 84.07 g/mol

* For research use only. Not for human or veterinary use.

2(5H)-Furanone - 497-23-4

CAS No. 497-23-4
Molecular Formula C4H4O2
Molecular Weight 84.07 g/mol
IUPAC Name 2H-furan-5-one
Standard InChI InChI=1S/C4H4O2/c5-4-2-1-3-6-4/h1-2H,3H2
Standard InChI Key VIHAEDVKXSOUAT-UHFFFAOYSA-N
SMILES C1C=CC(=O)O1
Canonical SMILES C1C=CC(=O)O1
Boiling Point BP: 86-87 °C at 12 mm Hg
86.00 to 87.00 °C. @ 12.00 mm Hg
Flash Point 101 °C (214 °F) (Closed cup)
Melting Point 4-5 °C
4.5 °C

Chemical Structure and Properties

2(5H)-Furanone features a five-membered ring containing an oxygen atom and a carbonyl group, classified as an α,β-unsaturated lactone. Its structure is defined by a molecular formula of C4H4O2 with a molecular weight of 84.07 g/mol .

Chemical Identifiers

2(5H)-Furanone is registered with various identification systems that enable precise classification within chemical databases and literature.

Identifier TypeValue
CAS Number497-23-4
Molecular FormulaC4H4O2
Molecular Weight84.07 g/mol
MDL NumberMFCD00005376
InChI KeyVIHAEDVKXSOUAT-UHFFFAOYSA-N
IUPAC Name2H-furan-5-one
SMILESO=C1OCC=C1
PubChem CID10341
ChEBICHEBI:38118

Physical and Chemical Properties

As a colorless to pale brown-yellow clear liquid at room temperature, 2(5H)-Furanone possesses specific physical and chemical characteristics that determine its handling, storage requirements, and synthetic applications .

PropertyValue
Physical StateColorless to pale brown-yellow clear liquid
Melting Point4-5°C
Boiling Point86-87°C at 12 mmHg; 212-214°C at atmospheric pressure
Density1.185 g/mL at 25°C
Refractive Index1.469
Flash Point101°C (214°F)
SolubilityImmiscible with water; Soluble in chloroform, slightly soluble in ethyl acetate
LogP-0.600
OdorButtery
StabilityLight and moisture sensitive

Synthesis Methods

Several approaches have been developed for the synthesis of 2(5H)-Furanone and its derivatives, serving as crucial protocols for researchers and manufacturers.

Classical Synthesis

The classical approach to synthesizing 2(5H)-Furanone involves the oxidation of furfural . This straightforward method has been employed in both laboratory and industrial settings, providing a reliable pathway to obtain the target compound.

Catalytic Approaches

Modern synthetic strategies often utilize catalytic systems to facilitate the formation of 2(5H)-Furanone derivatives. Bifunctional aminothiourea and aminosquaramide organocatalysts have been particularly effective in preparing 5-substituted 2(5H)-furanones through direct aldol reactions with aromatic aldehydes . These catalytic methods offer advantages in terms of reaction efficiency and stereoselectivity.

Derivative Synthesis

The synthesis of functionalized 2(5H)-Furanone derivatives typically involves multi-step processes. For example, 3,4-dichloro-5-hydroxy-2(5H)-furanone derivatives can be synthesized through procedures involving the substitution of a leaving group at carbon C5 of the furanone ring . These derivatives often serve as intermediates in the preparation of more complex bioactive compounds.

Tautomerism and Reactivity

The reactivity of 2(5H)-Furanone is influenced by its ability to exist in equilibrium with its tautomeric form, 2-hydroxyfuran. This tautomerism serves as a critical intermediate in the interconversion between β- and α-furanones, with the β form being more thermodynamically stable . This equilibrium is catalyzed by base and plays a crucial role in determining the compound's behavior in various chemical transformations.

Conversion to Related Structures

2(5H)-Furanone can be converted to furans through a two-step process involving reduction followed by dehydration . This transformation represents an important synthetic pathway for accessing the furan scaffold, which is prevalent in many natural products and pharmaceutically active compounds.

Applications and Uses

The versatility of 2(5H)-Furanone is evident in its wide range of applications across multiple fields, from organic synthesis to food science.

Synthetic Applications

2(5H)-Furanone serves as a valuable building block in organic synthesis, participating in various reaction types, including:

  • Michael addition reactions for the synthesis of lignans

  • Three-component Michael-Aldol reactions with aldehydes and thiolates or carbanions

  • Preparation of 5-substituted gamma-butenolides through catalyzed reactions

These reactions enable the construction of complex molecular architectures that would be challenging to access through alternative synthetic routes.

Pharmaceutical Relevance

Due to its unique structural features, 2(5H)-Furanone is widely employed in the synthetic preparation of pharmaceutical compounds . It serves as a precursor for molecules with diverse biological activities, particularly those targeting bacterial systems. The lactone moiety present in 2(5H)-Furanone is a common structural element in many bioactive natural products and pharmaceutical agents.

Food and Flavor Industry

2(5H)-Furanone occurs naturally in coffee, contributing to its distinctive aroma profile . Furthermore, it is believed to contribute significantly to the unique taste of maple syrup . These findings highlight the compound's relevance in the food and flavor industry, where it may be used as a flavor enhancer or aroma component.

Biological Activities

Beyond its synthetic utility, 2(5H)-Furanone and its derivatives exhibit notable biological activities that have attracted considerable research interest.

Antimicrobial Properties

Derivatives of 2(5H)-furanone have been extensively studied for their ability to prevent biofilm formation by various pathogenic bacteria . Biofilms represent a significant challenge in treating bacterial infections, as they provide protection against antibiotics and host immune responses. The anti-biofilm properties of 2(5H)-furanone derivatives make them potential candidates for developing novel antimicrobial strategies.

Quorum Sensing Inhibition

Scientific investigations have revealed that 2(5H)-furanone exhibits quorum sensing inhibition activity, as demonstrated using bioindicator strains . Quorum sensing is a cell-to-cell communication mechanism that regulates bacterial gene expression based on population density. By interfering with this process, 2(5H)-furanone may disrupt bacterial coordination and virulence, offering a promising approach to combating bacterial infections.

Toxicological Considerations

It is important to note that 2(5H)-Furanone has been described as "extremely toxic" . This toxicity profile necessitates appropriate safety measures when handling the compound in laboratory or industrial settings. Comprehensive toxicological assessments are essential before considering applications that might involve human exposure.

Current Research Directions

Research on 2(5H)-Furanone continues to evolve, with several promising directions emerging in recent scientific literature.

Chiral Derivatives

Recent research has focused on synthesizing optically active sulfur-containing 2(5H)-furanone derivatives . These chiral compounds may exhibit unique biological activities and serve as valuable building blocks for asymmetric synthesis. The stereochemical control in the preparation of these derivatives often involves the use of chiral auxiliaries or stereoselective catalytic processes.

Structure-Activity Relationship Studies

Ongoing studies aim to elucidate the relationship between the structure of 2(5H)-Furanone derivatives and their biological activities. For instance, research has demonstrated that the incorporation of specific functional groups, such as sulfonyl moieties, can enhance the biological properties of these compounds . Such investigations may guide the rational design of new compounds with enhanced properties for specific applications.

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